 
            | REACTION_CXSMILES | [Mg].O1CCCC1.[C:7](Cl)([CH3:10])([CH3:9])[CH3:8].[C:12]1([Si:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(Cl)[Cl:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>[Cu](C#N)C#N.CCCCCC>[C:7]([Si:18]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[Cl:19])([CH3:10])([CH3:9])[CH3:8] | 
| Name | |
| Quantity | 
                                                                                    250 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    46.3 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)(C)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    12.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Mg]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    126.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.45 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu](C#N)C#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCCCCC                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                thermometer, and stirring rod                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                equipped with a reflux condenser, addition funnel                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After drying under a nitrogen atmosphere                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                with stirring                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                while stirring                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                rose to 50 degrees Centigrade                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After heating                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                stirring                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                under reflux for 5 hours                                                                             | 
| Duration | 
                                                                                5 h                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                continuing with distillation in vacuo                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 103 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |